molecular formula C10H13Cl2N5O2 B1382188 N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride CAS No. 1795187-85-7

N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride

Cat. No.: B1382188
CAS No.: 1795187-85-7
M. Wt: 306.15 g/mol
InChI Key: VUAMBYSYRSSVEL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an aminoethyl group at the second position, a nitro group at the sixth position, and an amine group at the fourth position of the quinazoline ring. The dihydrochloride form indicates that the compound is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride typically involves multiple steps:

    Amination: The introduction of the aminoethyl group can be performed through nucleophilic substitution reactions. This involves reacting the nitroquinazoline intermediate with ethylenediamine under controlled conditions.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Ethylenediamine, other amines.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: Formation of N-(2-aminoethyl)-6-aminoquinazolin-4-amine.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation: Formation of imines or other oxidized products.

Scientific Research Applications

N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The aminoethyl group allows for binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a silane moiety.

    N-(2-aminoethyl)-acrylamide: Contains an aminoethyl group but differs in the presence of an acrylamide moiety.

Uniqueness

N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride is unique due to the specific arrangement of functional groups on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and an aminoethyl group allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2.2ClH/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10;;/h1-2,5-6H,3-4,11H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAMBYSYRSSVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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